Product packaging for Vanadic acid (H6V10O28)(Cat. No.:CAS No. 12273-60-8)

Vanadic acid (H6V10O28)

Cat. No.: B611634
CAS No.: 12273-60-8
M. Wt: 963.43
InChI Key: LGZOKLAHKZURLY-UHFFFAOYSA-T
Attention: For research use only. Not for human or veterinary use.
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Description

Vanadic Acid (H6V10O28), more precisely known as decavanadic acid, is a significant member of the polyoxometalate (POM) family, specifically an isopolyanion composed of ten vanadium (V) atoms and 28 oxygen atoms . Its fundamental structure consists of a compact, cage-like arrangement built from ten edge-sharing vanadium-oxygen octahedra (VO6), resulting in a molecule with distinct properties and high symmetry (D2h) . This intricate architecture is responsible for its diverse chemical behavior and research value. This compound is of high interest in contemporary research due to its unique structural and electronic properties. In biological systems, decavanadates are investigated for their potent bioactivities, including anticancer, antibacterial, and antiviral properties . Their mechanism of action often involves interactions with proteins and enzymes, such as the inhibition of various phosphatases . In catalysis, the redox-active vanadium centers make Vanadic Acid (H6V10O28) an effective catalyst for various reactions, including water oxidation and the selective oxidation of sulfides . It also serves as a bifunctional catalyst for processes like CO2 cycloaddition . In materials science, it is used as a building block for advanced materials, such as a dopant in polymers for aqueous zinc batteries and as a component in semiconductor and hybrid materials . Researchers should note that a key characteristic of this compound is its behavior in aqueous solution, where it exists in a dynamic equilibrium with other vanadate species. The decavanadate form is predominant in a pH range of approximately 2 to 6 at sufficient concentrations, but speciation is complex and dependent on pH, concentration, and time . Our product is supplied as a solid powder with a purity of >98% and is soluble in DMSO . For long-term stability, it is recommended to store the product dry and dark at -20°C . Attention: This product is for research use only. It is not intended for human or veterinary use.

Properties

CAS No.

12273-60-8

Molecular Formula

H6O28V10

Molecular Weight

963.43

IUPAC Name

Vanadic acid (H6V10O28)

InChI

InChI=1S/28O.10V/q;;;;;;;;20*-2;8*+3;2*+5/p+6

InChI Key

LGZOKLAHKZURLY-UHFFFAOYSA-T

SMILES

[H+].[H+].[H+].[H+].[H+].[H+].O=[V+3]1234[O-2][V+3]567(=O)[O-2]1891[V+3]%10(=O)([O-2]2)([O-2]5)[O-2]2[V+5]858([O-2]3)[O-2][V+3]3%11%12(=O)[O-2]55%13%14[V+3]22(=O)([O-2]3)[O-2]%10[V+5]953([O-2]6)[O-2][V+3]%13(=O)([O-2]%11)([O-2]2)[O-2][V+3]%142(=O)([O-2]%12)[O-2]8[V+3]1(=O)([O-2]23)([O-2]4)[O-2]7

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

Vanadic acid (H6V10O28)

Origin of Product

United States

Synthetic Methodologies and Preparation Routes for Vanadic Acid H6v10o28 and Its Derivatives

Solution-Phase Synthesis Techniques for Decavanadate (B1236424) Anions

The formation of decavanadate anions in aqueous solutions is a well-established yet complex process. It involves the self-assembly of simpler vanadate (B1173111) precursors into the larger, more stable decameric cluster. ionicviper.org This spontaneous formation is a hallmark of POM chemistry. ionicviper.org

pH-Controlled Condensation Mechanisms of Vanadium Precursors

The speciation of vanadium(V) in aqueous solution is highly dependent on pH. wikipedia.org In strongly basic solutions, vanadium exists predominantly as the mononuclear orthovanadate ion ([VO₄]³⁻). As the pH is lowered, a series of protonation and condensation reactions occur. wikipedia.org

10 [VO₄]³⁻ + 24 H⁺ → [V₁₀O₂₈]⁶⁻ + 12 H₂O wikipedia.org

The decavanadate cluster itself can exist in different protonated forms, such as [HnV₁₀O₂₈]⁽⁶⁻ⁿ⁾⁻, where 'n' can range from 1 to 4, depending on the acidity of the medium and the nature of the counterions present. mdpi.com For instance, at a pH between 4 and 6, the [H₂VO₄]⁻ species is a key precursor, which at higher concentrations, can form trimers and tetramers before condensing into the decavanadate structure. wikipedia.org The stability of the resulting decavanadate is such that it is kinetically stable even at neutral pH once formed. frontiersin.org

A typical laboratory synthesis might involve dissolving a vanadium source like sodium metavanadate (NaVO₃) in water and then carefully adjusting the pH to the optimal range for decavanadate formation. frontiersin.orgnih.gov The solution's color change to a distinct orange-yellow is a visual indicator of the formation of the decavanadate species. ionicviper.orgnih.gov

Influence of Counterions and Solvent Systems on H₆V₁₀O₂₈ Formation

The highly charged nature of the decavanadate anion ([V₁₀O₂₈]⁶⁻) means it is always stabilized by counterions in the solid state. frontiersin.org These counterions play a crucial role in the crystallization and final structure of the resulting vanadic acid derivatives. A wide array of counterions have been successfully employed, including:

Alkali metal ions frontiersin.org

Ammonium (B1175870) and its organic derivatives (e.g., alkylammonium) ionicviper.orgfrontiersin.org

Organic and organometallic cations frontiersin.org

Complex cations like [Co(H₂O)₆]²⁺ nih.gov

The solvent system also plays a significant role. While water is the most common solvent for decavanadate synthesis, mixed solvent systems, such as acetonitrile-ethanol or acetonitrile-methyl ethyl ketone, can be used for recrystallization and isolation of specific salts, like the tetraphenylphosphonium (B101447) (TPP) salt of decavanadate. rsc.orgrsc.org The presence of water molecules is often integral to the crystal structure, forming hydrated species and participating in extensive hydrogen-bonding networks that stabilize the three-dimensional structure. mdpi.comsctunisie.org

Solid-State and Hydrothermal Approaches for Crystalline H₆V₁₀O₂₈ Materials

While solution-phase synthesis is common, solid-state and hydrothermal methods offer alternative routes to crystalline decavanadate materials.

Hydrothermal synthesis involves carrying out the reaction in water at temperatures above its boiling point (typically >100°C) in a sealed vessel called an autoclave. rusnano.com This method allows for the synthesis of crystals of substances that might be unstable at their melting points and can produce high-quality, large crystals. rusnano.comparrinst.com The increased temperature and pressure enhance the solubility of reactants and can lead to the formation of novel phases and structures. rusnano.comresearchgate.net This technique has been employed to synthesize various polyoxovanadates, including decavanadate-based organic-inorganic hybrids. tandfonline.com For example, new cobalt and nickel complexes with 2-(2-pyridyl)-imidazole and decavanadate have been prepared under hydrothermal conditions. tandfonline.com

Solid-state synthesis typically involves the direct reaction of solid precursors at elevated temperatures. While less common for the initial formation of the decavanadate cluster from simple vanadates, it can be relevant for transformations and the creation of complex materials. The resulting crystalline products are often characterized by techniques such as single-crystal X-ray diffraction to elucidate their intricate three-dimensional structures. researchgate.netinnovationforever.comnih.gov These structures are often complex supramolecular assemblies held together by a network of non-covalent interactions. researchgate.netacs.org

Environmentally Conscious Synthesis Strategies for Decavanadates

In line with the principles of green chemistry, efforts are being made to develop more environmentally friendly methods for synthesizing decavanadates and other polyoxometalates. rscf.ruresearchgate.netgoodenergy.co.ukswasyaliving.com

One approach involves using water as a benign solvent and performing reactions under ambient conditions, avoiding the need for harsh organic solvents or extreme temperatures and pressures. nih.gov A convenient green protocol has been developed for a cross-dehydrogenative coupling reaction using a decavanadate catalyst in water or ethanol (B145695) at room temperature, without the need for heat, light, or other additives. nih.gov The catalyst in this system could be recycled multiple times, highlighting the sustainability of the process. nih.gov

Another strategy focuses on the use of less hazardous precursors or reagents. For example, a method for producing decavanadic acid (H₆V₁₀O₂₈) involves dissolving vanadium pentoxide (V₂O₅) in a cooled hydrogen peroxide solution. researchgate.netdavidpublisher.com The resulting peroxyvanadium compounds decompose upon warming to form the decavanadic acid solution. researchgate.netdavidpublisher.com This method can be part of a larger, more environmentally friendly process for producing complex heteropoly acids. researchgate.netresearchgate.net

Furthermore, techniques like ultrasound-assisted synthesis are being explored. The use of ultrasonic irradiation can promote the formation of nanoscale organic-inorganic hybrid decavanadate compounds, often in shorter reaction times and with improved energy efficiency.

Directed Synthesis and Functionalization of H₆V₁₀O₂₈ Analogues

The directed synthesis of decavanadate analogues involves the strategic selection of reactants and conditions to produce materials with specific, desired properties. This often involves the covalent functionalization of the polyoxovanadate cluster or the use of functional organic counterions.

Covalent functionalization can be achieved through self-assembly by adding organic ligands to the POM precursors during synthesis. rsc.orgrsc.org For example, organo-functionalized metal-oxide clusters have been synthesized via solvothermal reactions of ammonium decavanadate with ligands like diethanolamine. rsc.orgrsc.org This approach allows for the integration of organic functionalities directly into the metal oxide framework. rsc.org

The synthesis of these derivatives often involves the co-crystallization of the pre-formed decavanadate anion with the desired organic or organometallic cations. frontiersin.org The resulting materials are often intricate supramolecular assemblies where the functionalized cations interact with the decavanadate anion through a combination of electrostatic forces and hydrogen bonds. mdpi.com

Advanced Structural Elucidation and Spectroscopic Characterization of H6v10o28

Single-Crystal X-ray Diffraction Analysis of Decavanadate (B1236424) Architectureselectronicsandbooks.comscispace.comnih.govuea.ac.uk

The crystallographic parameters define the size and shape of the unit cell, the fundamental repeating unit of a crystal. For decavanadate compounds, these parameters vary depending on the counter-ions present in the crystal lattice. For instance, a novel decavanadate compound, (C₂N₂H₈O₂)H₆V₁₀O₂₈, was found to crystallize in the triclinic system with the space group Pī. The unit cell parameters for this compound were determined to be a = 8.4960 (17) Å, b = 10.447 (2) Å, c = 11.299 (2) Å, α = 68.82 (3)°, β = 87.35 (3)°, and γ = 66.97 (3)°, with a unit cell volume of 855.3(3) ų. Another example, Na₂[H₄V₁₀O₂₈]·14H₂O, also crystallizes in the triclinic system with cell parameters a=11.282(5) Å, b=10.424(3) Å, c=8.502(1) Å, α=112.81(2)°, β=87.25(2)°, and γ=111.49(5)°. scienceopen.com

Table 1: Crystallographic Data for (C₂N₂H₈O₂)H₆V₁₀O₂₈

Parameter Value
Crystal System Triclinic
Space Group
a (Å) 8.4960 (17)
b (Å) 10.447 (2)
c (Å) 11.299 (2)
α (°) 68.82 (3)
β (°) 87.35 (3)
γ (°) 66.97 (3)
Volume (ų) 855.3 (3)
Z 8

The decavanadate anion features several distinct types of vanadium-oxygen bonds and coordination environments. scispace.comfiveable.me The V-O bond lengths are indicative of the nature of the oxygen atom (terminal, bridging) and its coordination number. mdpi.com Generally, terminal V=O bonds are the shortest, while bonds to highly coordinated bridging oxygen atoms are the longest. uea.ac.ukmdpi.com

The structure of the [V₁₀O₂₈]⁶⁻ anion contains sixty V-O bonds. mdpi.com These can be categorized based on the type of oxygen atom:

Terminal oxygen atoms (Ot): Coordinated to a single vanadium atom, with the shortest V=Ot bond distances, typically in the range of 1.595–1.611 Å. mdpi.com

Bridging oxygen atoms (Ob₂): Coordinated to two vanadium atoms, with V-Ob₂ bond lengths ranging from 1.684 to 2.069 Å. mdpi.com

Bridging oxygen atoms (Ob₁ or μ₃-O): Coordinated to three vanadium atoms, with V-Ob₁ bond lengths in the range of 1.900–2.084 Å. uea.ac.ukmdpi.com

Central oxygen atoms (Oc or μ₆-O): Located inside the polyanion and bonded to six vanadium atoms, exhibiting the longest V-Oc bond distances, ranging from 2.106 to 2.340 Å. uea.ac.ukmdpi.com

The protonation of the decavanadate anion to form H₆V₁₀O₂₈ influences these bond lengths. For example, in a protonated [H₂V₁₀O₂₈]⁴⁻ anion, the V-O bond length at the protonated site is longer than the equivalent bond in the deprotonated [V₁₀O₂₈]⁶⁻ anion. uea.ac.uk

Table 2: General Range of V-O Bond Lengths in the Decavanadate Anion uea.ac.ukmdpi.comresearchgate.net

Bond Type Oxygen Coordination Bond Length Range (Å)
V=Ot Terminal 1.5919 - 1.6216
V-Ob2 Bridging (2 V atoms) 1.6763 - 2.0800
V-Ob1 (μ₃-O) Bridging (3 V atoms) 1.9175 - 2.0186
V-Oc (μ₆-O) Central (6 V atoms) 2.0920 - 2.3430

Crystallographic Parameters and Unit Cell Determination

Solution-State Structural Probing of H₆V₁₀O₂₈ Speciationfrontiersin.org

The structure and stability of vanadic acid in solution are highly dependent on factors such as pH and concentration. Various spectroscopic techniques are employed to study the speciation of vanadates in aqueous solutions.

⁵¹V NMR spectroscopy is a particularly powerful tool for characterizing vanadium-containing compounds in solution. wikipedia.org The ⁵¹V nucleus is highly receptive for NMR, although it is quadrupolar. wikipedia.org The chemical shifts in ⁵¹V NMR are sensitive to the coordination environment and protonation state of the vanadium atoms.

In the ⁵¹V NMR spectrum of the decavanadate anion, multiple resonances are observed, corresponding to the different, non-equivalent vanadium sites within the cluster. wikipedia.org For the [V₁₀O₂₈]⁶⁻ anion, three distinct signals are typically observed at approximately -422, -502, and -519 ppm. wikipedia.org The protonation state of the decavanadate anion affects the chemical shifts of these signals. researchgate.net Studies have shown that in solution, the decavanadate species can undergo transformation into monomeric, dimeric, and tetrameric oxovanadates, which can be monitored by ⁵¹V NMR. nih.govnih.gov

Vibrational spectroscopy, including Raman and Infrared (IR) spectroscopy, provides valuable information about the bonding and structure of the decavanadate anion. The spectra are characterized by distinct bands corresponding to different vibrational modes of the V-O bonds.

The dominant bands in the IR and Raman spectra of decavanadates, typically found in the 450-1000 cm⁻¹ range, are attributed to the symmetric and asymmetric stretching vibrations of the V-O bonds. nih.govnih.gov More specifically:

Terminal V=O stretching modes are observed in the high-frequency region, generally between 900 and 1000 cm⁻¹. scispace.com For example, Raman spectra of decavanadate-containing minerals show intense bands around 991 and 965 cm⁻¹. scispace.com

Asymmetric stretching vibrations of bridging V-O-V bonds appear in the region of 700-850 cm⁻¹. scispace.comcsic.es

Symmetric stretching vibrations of bridging V-O-V bonds are found at lower frequencies, around 500-700 cm⁻¹. scispace.com

V-O bending modes occur in the 300 to 400 cm⁻¹ region. scispace.com

The complexity of the spectra, with multiple overlapping bands, reflects the various V-O bond types and the distorted VO₆ octahedral units within the decavanadate structure. scispace.comresearchgate.net

Table 3: General Assignment of Vibrational Bands in Decavanadates scispace.comcsic.es

Wavenumber Range (cm⁻¹) Vibrational Mode
900 - 1000 Terminal V=O stretching
700 - 850 Asymmetric V-O-V stretching
500 - 700 Symmetric V-O-V stretching
300 - 400 V-O bending

UV-Visible absorption spectroscopy is used to study the electronic transitions within the decavanadate anion. technologynetworks.com The orange color of decavanadate solutions is due to the absorption of light in the visible region of the electromagnetic spectrum. mdpi.com

The absorption spectrum of H₆V₁₀O₂₈ is characterized by charge-transfer transitions, specifically ligand-to-metal charge transfer (LMCT) from the oxygen ligands to the V⁵⁺ centers. csic.es This is expected, as the V⁵⁺ ions have a d⁰ electron configuration. smumn.edu The UV-Vis spectrum typically shows a broad absorption band in the visible range. An electron density difference map has indicated that these electronic transitions involve contributions from most of the oxo ligands. smumn.edu The optical band gap for decavanadate compounds has been reported to be around 2.42-2.46 eV. csic.es

Raman and Infrared (IR) Spectroscopic Signatures of Vanadic Acid Vibrational Modes

Mass Spectrometry Techniques for H6V10O28 Cluster Identification

Mass spectrometry has emerged as a powerful analytical tool for the characterization of polyoxometalates (POMs), including the decavanadate cluster (V₁₀O₂₈)⁶⁻, the anionic core of vanadic acid (H₆V₁₀O₂₈). umass.edu Electrospray ionization (ESI) mass spectrometry, in particular, has proven to be instrumental in studying the solution-phase behavior and gas-phase properties of these complex inorganic species. rsc.org

High-resolution ESI mass spectrometry allows for the detailed structural analysis of V₁₀ species in aqueous solutions. rsc.org This "soft" ionization technique enables the transfer of intact cluster ions from solution to the gas phase, allowing for the determination of their mass-to-charge ratio (m/z) and, consequently, their elemental composition. umass.edulibretexts.org Researchers have successfully utilized high-resolution mass spectrometry to characterize V₁₀ in aqueous solutions, providing insights into its fragmentation pathways and the existence of partially reduced species. umass.edu

Under typical ESI-MS conditions in negative ion mode, abundant molecular ions corresponding to the intact V₁₀ cluster are generated. rsc.org However, studies have revealed that the isotopic distributions of these ions can show significant deviations from theoretical predictions, which has been attributed to the partial reduction of the V₁₀ species in solution. rsc.org The combination of high-resolution MS with techniques like ion exclusion chromatography provides clear evidence that mixed-valence V₁₀ species exist in solution prior to the MS measurement. rsc.org

A key aspect of identifying the H₆V₁₀O₂₈ cluster and its related species via mass spectrometry is the analysis of their fragmentation patterns. Tandem mass spectrometry (MS/MS) experiments, involving collision-induced dissociation (CID), have been employed to study the gas-phase fragmentation pathways of decavanadate ions. rsc.orgacs.org A characteristic fragmentation pathway observed is the facile loss of water molecules (H₂O). rsc.orgrsc.org For instance, molecular ions with an even number of protons, such as [H₄V₁₀O₂₈]²⁻, readily lose H₂O upon mild collisional activation, leading to the formation of fragment ions like [V₁₀O₂₆]²⁻. rsc.org The presence of at least one proton is crucial for this gas-phase fragmentation to occur. rsc.orgrsc.org

The table below summarizes key findings from mass spectrometric studies of decavanadate clusters.

Technique Key Findings for H₆V₁₀O₂₈ and related clusters References
High-Resolution ESI-MS Generation of abundant intact molecular ions of the V₁₀ cluster. Observation of deviations in isotopic patterns, indicating partial reduction of vanadium centers in solution. rsc.org
ESI-MS/MS (CID) Facile loss of H₂O is a primary fragmentation pathway for protonated decavanadate ions. For example, [H₄V₁₀O₂₈]²⁻ fragments to [V₁₀O₂₆]²⁻. rsc.orgrsc.org
LC-MS Provides evidence for the existence of multiple, partially reduced V₁₀ species in solution before mass analysis. rsc.org

Electron Microscopy for Morphological and Nanostructural Analysis of H6V10O28 Materials

Electron microscopy techniques, including Scanning Electron Microscopy (SEM) and Transmission Electron Microscopy (TEM), are indispensable for elucidating the morphology and nanostructure of materials incorporating the vanadic acid cluster, H₆V₁₀O₂₈. These methods provide high-resolution imaging of the material's surface topography and internal structure, offering critical insights into its physical characteristics at the micro- and nanoscale. nsf.govwikipedia.org

Scanning Electron Microscopy (SEM) is widely used to examine the surface features of decavanadate-based materials. For instance, in the synthesis of ammonium (B1175870) decavanadate nanorods, SEM images revealed rod-like nanostructures with well-defined facets. researchgate.net The high magnification capabilities of SEM allow for the detailed observation of morphology, such as the texture-like structure of these nanorods, which were found to have an average diameter of 100 nm and lengths of 1–5 μm. researchgate.net In other studies, SEM analysis of V₂O₅ derived from the calcination of a tetrabutylammonium (B224687) decavanadate salt showed a tightly agglomerated structure composed of small, rounded crystallites. nih.gov SEM is often coupled with Energy Dispersive X-ray Spectroscopy (EDS or EDX), which provides elemental analysis of the sample, confirming the presence and distribution of vanadium, oxygen, and other constituent elements.

Transmission Electron Microscopy (TEM) offers even higher resolution, enabling the visualization of the internal structure and crystallographic details of H₆V₁₀O₂₈ materials. TEM analysis of ammonium decavanadate nanorods confirmed the bundle-like structures observed by SEM. researchgate.net Selected Area Electron Diffraction (SAED), a technique available in TEM, can be used to determine the crystalline nature of the material, confirming, for example, that the nanorods are single-crystalline. researchgate.net In the study of hierarchically stacked mesoporous zinc-aluminium nanolayered double hydroxides intercalated with decavanadate (ZnAl-LDH-V₁₀O₂₈), TEM was used alongside SEM for morphological analysis, revealing highly ordered architecture of well-dimensioned stacking blocks of brucite-like nanolayers with a thickness of approximately 8 nm.

The following table summarizes the application of electron microscopy techniques in the analysis of materials containing the decavanadate cluster.

Technique Type of Information Obtained Example Findings for Decavanadate Materials References
SEM Surface morphology, topography, particle size and shape.Characterization of rod-like nanostructures with well-defined facets; observation of agglomerated, sponge-like microcrystalline structures. researchgate.netnih.gov
TEM Internal nanostructure, crystallinity, particle size and distribution.Revelation of bundle-like structures in nanorods; analysis of highly ordered stacking of nanolayers. researchgate.netnih.gov
EDS/EDX Elemental composition and distribution.Confirmation of the presence of vanadium and oxygen in synthesized nanostructures.

Intermolecular Interaction Analysis (e.g., Hirshfeld Surface Analysis)

The crystal structure and stability of compounds containing the H₆V₁₀O₂₈ cluster are dictated by a complex network of intermolecular interactions. Hirshfeld surface analysis has emerged as a powerful computational tool to visualize, explore, and quantify these non-covalent interactions within a crystal lattice. rsc.orgacs.org This method maps the electron distribution of a molecule in a crystal to generate a unique three-dimensional surface, where different colors and patterns highlight various types of intermolecular contacts and their relative strengths. umass.eduacs.org

For decavanadate compounds, Hirshfeld surface analysis, in conjunction with 2D fingerprint plots, provides a detailed breakdown of the intermolecular contacts. Studies on various decavanadate salts have consistently shown that the crystal packing is dominated by hydrogen bonds and van der Waals forces. umass.eduacs.org

A detailed Hirshfeld surface analysis of a new decavanadate compound, Na₂[H₄V₁₀O₂₈]·14H₂O, revealed that the structure is primarily governed by O···H/H···O and H···H interactions. acs.org The decomposition of the Hirshfeld surface into a 2D fingerprint plot allows for the quantification of these interactions. In this specific compound, the contributions of the different contacts were as follows:

O···H/H···O contacts: 59.5%

H···H contacts: 14.9%

V···O/O···V contacts: 11.8%

O···O contacts: 9.3%

Similarly, in another compound, [C₇ON₂H₁₈]₃V₁₀O₂₈·2H₂O, the Hirshfeld surface analysis showed that the cohesion of the structure is ensured by O-H···O and N-H···O hydrogen bonds and van der Waals interactions. umass.edu The fingerprint plots for this compound were dominated by O···H/H···O contacts (56.7%) and H···H contacts (30.2%). umass.edu The red spots on the dnorm (normalized contact distance) mapped surface visually confirm the presence of strong hydrogen bonds. umass.eduacs.org

This quantitative analysis of intermolecular interactions is crucial for understanding the supramolecular architecture of vanadic acid-containing materials and for rationalizing their physicochemical properties. rsc.org

The table below presents a summary of intermolecular contact percentages determined by Hirshfeld surface analysis for different decavanadate compounds.

Compound O···H/H···O Contacts (%) H···H Contacts (%) V···O/O···V Contacts (%) O···O Contacts (%) References
Na₂[H₄V₁₀O₂₈]·14H₂O59.514.911.89.3 acs.org
[C₇ON₂H₁₈]₃V₁₀O₂₈·2H₂O56.730.2-- umass.edu

Reaction Mechanisms and Chemical Reactivity of Vanadic Acid H6v10o28

Protonation Equilibria and Speciation Dynamics of H₆V₁₀O₂₈ in Solution

In aqueous solutions, vanadium(V) exists in various forms depending on the pH and concentration. mdpi.com The decavanadate (B1236424) ion, [V₁₀O₂₈]⁶⁻, is a prominent species in the pH range of approximately 2 to 6. wikipedia.orgmdpi.com This cluster can undergo a series of reversible protonation steps, leading to the formation of species such as [HV₁₀O₂₈]⁵⁻, [H₂V₁₀O₂₈]⁴⁻, and [H₃V₁₀O₂₈]³⁻. wikipedia.org The fully protonated, neutral species H₆V₁₀O₂₈ is less common but represents the endpoint of this protonation sequence.

The speciation dynamics are highly sensitive to pH changes. At a pH below 2, the decavanadate structure tends to break down, leading to the precipitation of hydrated vanadium pentoxide (V₂O₅). wikipedia.org Conversely, at a pH above 6.5, decavanadate is thermodynamically unstable and decomposes into smaller vanadate (B1173111) species like the monomer [H₂VO₄]⁻, dimer [H₂V₂O₇]²⁻, and the cyclic tetramer [V₄O₁₂]⁴⁻. frontiersin.org The interconversion between these various vanadate species is a dynamic process governed by hydrolysis and condensation reactions. mdpi.comnii.ac.jp

The protonation sites on the decavanadate cluster have been investigated. Studies suggest that protonation primarily occurs at the bridging oxygen atoms, which connect the individual VO₆ octahedra within the cluster. wikipedia.org The degree of protonation can be influenced by the nature of the counterion present in the solution. researchgate.net

Table 1: Protonation Equilibria of Decavanadate This table is interactive. Users can sort and filter the data.

Equilibrium Reaction Description
H₃V₁₀O₂₈³⁻ ⇌ H₂V₁₀O₂₈⁴⁻ + H⁺ Dissociation of the triprotonated decavanadate anion. wikipedia.org
H₂V₁₀O₂₈⁴⁻ ⇌ HV₁₀O₂₈⁵⁻ + H⁺ Dissociation of the diprotonated decavanadate anion. wikipedia.org

Redox Chemistry and Electron Transfer Processes Involving H₆V₁₀O₂₈

The vanadium centers in H₆V₁₀O₂₈ are in the +5 oxidation state. wikipedia.org This makes the cluster a potential oxidizing agent, capable of participating in electron transfer reactions. The redox chemistry of decavanadate is complex and can involve the reduction of one or more vanadium centers to the +4 state (vanadyl).

Studies have shown that decavanadate can be reduced by various agents. For instance, the interaction of decavanadate with certain biomolecules, such as actin, can lead to the reduction of vanadate to vanadyl. nih.gov The reduction of decavanadate by ascorbate (B8700270) has also been studied, with a proposed two-electron transfer process that maintains the core cage-like structure. researchgate.net The electrochemical reduction of decavanadate has been shown to proceed via a two-electron transfer process. researchgate.net

The "electron sponge" property of decavanadate allows it to suppress the recombination of photogenerated electrons and holes in photocatalytic systems, thereby enhancing catalytic activity. acs.org This property also facilitates the activation of molecular oxygen through single-electron transfer. acs.org

The redox properties of decavanadate lend themselves to applications in electrocatalysis. The ability of the decavanadate cluster to accept and donate electrons makes it a candidate for mediating electrochemical reactions. For example, decavanadate-modified graphite (B72142) nitride carbon has been shown to be an effective photocatalyst for the bromination of arenes. acs.org The decavanadate component in this system enhances the activation of both the substrate and molecular oxygen. acs.org

Ligand Exchange and Coordination Chemistry with Metal Centers

The decavanadate anion, with its oxygen-rich surface, can act as a ligand, coordinating to various metal centers. rsc.orgmdpi.com This has led to the synthesis of a variety of coordination compounds where the decavanadate cluster is either directly bound to a metal ion or acts as a counter-anion to a metal complex.

Decavanadate has been shown to form complexes with a range of transition metals, including copper(II), zinc(II), manganese(II), and cobalt(II). rsc.orgresearchgate.net The coordination can occur through the terminal or bridging oxygen atoms of the decavanadate cluster. researchgate.netuea.ac.uk For instance, in a cobalt(II) complex, the decavanadate coordinates to the metal center through a terminal oxygen atom. rsc.org The resulting structures can range from discrete molecular units to extended polymeric chains. researchgate.netresearchgate.net

The flexibility of cyclic decavanadate ligands allows them to accommodate different numbers of metal centers by changing their conformation. rsc.org This versatility enables the construction of various multinuclear metal complexes. rsc.org However, the conditions required for decavanadate to act as a ligand are not always clear, and in some cases, it exists as a free anion in the presence of a transition metal complex cation. rsc.org

Table 2: Examples of Metal Complexes with Decavanadate This table is interactive. Users can sort and filter the data.

Metal Ion Type of Complex Reference
Cobalt(II) Coordination complex with decavanadate as a ligand. rsc.org
Copper(II) Coordination complex with decavanadate as a ligand. rsc.org
Zinc(II) Coordination complex with decavanadate as a ligand. rsc.org
Manganese(II) Coordination complex with decavanadate as a ligand. rsc.org

Hydrolysis and Condensation Reactions in H₆V₁₀O₂₈ Self-Assembly

The formation of the decavanadate cluster itself is a result of self-assembly through a series of hydrolysis and condensation reactions. mdpi.comionicviper.org In aqueous solution, monomeric vanadate species can undergo condensation to form larger polyoxovanadates. mdpi.com This process is driven by the nucleophilic addition of negatively charged hydroxyl groups onto positively charged vanadium centers. mdpi.com

The stability of the decavanadate cluster is highly dependent on pH. wikipedia.org Outside its optimal pH range of 4-7, it can undergo hydrolysis to form smaller vanadate species or condense further. wikipedia.org The self-assembly process can be influenced by the presence of other molecules, such as surfactants. For example, mixing decavanadate anions with a dicationic gemini (B1671429) surfactant leads to the spontaneous self-assembly of nanostructured arrays of decavanadate clusters. csic.esnih.gov

Mechanistic Interactions with Organic Molecules and Biomolecules

The highly charged and oxygen-rich surface of the decavanadate cluster facilitates interactions with a wide variety of organic and biological molecules. mdpi.comcsic.es These interactions are often driven by electrostatic forces, hydrogen bonding, and van der Waals forces. frontiersin.org

Decavanadate has been shown to interact with proteins, and these interactions can be crucial for its biological activity. frontiersin.org The binding sites on proteins often involve positively charged amino acid residues like arginine and lysine. frontiersin.org For example, decavanadate can inhibit the activity of enzymes such as muscle adenylate kinase, hexokinase, and phosphofructokinase. nih.gov It can also interact with cytoskeletal proteins like actin, leading to protein oxidation and the reduction of vanadate. nih.gov

The interaction of decavanadate with organic cations can lead to the formation of hybrid materials with specific structures and properties. csic.es The organic component can act as a template, directing the self-assembly of the decavanadate clusters into ordered arrays. csic.es Computational studies have been used to investigate the non-covalent interactions between decavanadate and organic molecules, confirming the importance of hydrogen bonding and π-π stacking interactions. mdpi.com

Theoretical and Computational Chemistry Approaches to H6v10o28

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity

Density Functional Theory (DFT) has become a powerful tool for understanding the molecular and electronic structure of decavanadate (B1236424) species. frontiersin.org It is frequently employed to calculate structural parameters, electronic properties, and to map the electrostatic potential to predict reactive sites. csic.es

Research has utilized various DFT functionals and basis sets to model decavanadate. The hybrid functional B3LYP is commonly paired with basis sets like Def2SVP for carbon, hydrogen, oxygen, and nitrogen, and the LANL2DZ effective core potential for the vanadium atoms. mdpi.com Other studies have employed the PBE0 hybrid functional with a similar combination of basis sets. frontiersin.org These computational models are foundational for analyzing the molecule's frontier orbitals and vibrational modes. Time-dependent DFT (TD-DFT) calculations are also instrumental in interpreting electronic spectra, revealing that visible absorptions are primarily due to ligand-to-metal charge transfer (LMCT) from the oxygen atoms to the vanadium centers. smumn.eduacs.org

Frontier Molecular Orbital (FMO) theory is a key component of DFT studies on decavanadates, providing critical insights into their chemical reactivity. csic.esmdpi.com The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are of particular interest as they represent the molecule's ability to donate and accept electrons, respectively.

In studies of various decavanadate salts, the HOMO is consistently found to be localized on the bridging and terminal oxygen atoms, indicating these are the primary sites for electron donation (nucleophilic character). mdpi.comfrontiersin.org Conversely, the LUMO is predominantly centered on the vanadium atoms, identifying them as the electron-accepting sites (electrophilic character). mdpi.comfrontiersin.org The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial parameter for assessing the molecule's stability and reactivity. A smaller gap generally implies higher reactivity. csic.es Analysis of the HOMO and LUMO provides a theoretical basis for understanding the charge transfer that occurs during chemical reactions. csic.es

Calculated Frontier Molecular Orbital Energies for Decavanadate Species
CompoundMethodHOMO Energy (eV)LUMO Energy (eV)Energy Gap (eV)Reference
(C6N2H9)4[H2V10O28]·4H2OB3LYP/6-311G(d,p)-7.92-7.400.52 csic.es
(C7H9NF)4[H2V10O28]·2H2OB3LYP/6-311G(d,p)-8.24-7.800.44 csic.es
[2-ampymH]6[V10O28]·5H2OB3LYP/Def2SVP-LANL2DZ-7.4671-5.73811.729 mdpi.com

Computational vibrational spectroscopy, performed using DFT, is an essential method for interpreting and assigning experimental infrared (IR) and Raman spectra of decavanadates. csic.essmumn.edu By calculating the theoretical vibrational frequencies and normal modes, researchers can create a detailed correlation with experimental data, often achieving agreement within 10 cm⁻¹. smumn.eduacs.org

This correlation allows for the confident assignment of specific spectral bands to the vibrations of different types of V-O bonds within the decavanadate cage. csic.es For example, characteristic stretching vibrations for the terminal vanadyl bonds (V=O) are typically found at higher wavenumbers than the asymmetric and symmetric stretches of the various V-O-V bridges. csic.es Furthermore, this technique has been pivotal in addressing structural questions, such as the precise location of protons in partially protonated species like [HV10O28]⁵⁻. By comparing the computed spectra of different possible protonated isomers with the experimental spectrum, studies have identified the axial oxo ligands as the most probable sites of protonation. smumn.eduacs.org

Selected Experimental and Calculated Vibrational Frequencies (cm⁻¹) for a [H2V10O28]⁴⁻ Cluster
Vibrational ModeExperimental Frequency (cm⁻¹)AssignmentReference
V=Ot stretch~932Stretching of terminal V=O bonds csic.es
V-Ob/c-V asymmetric stretch~847Asymmetric stretching of bridging V-O-V bonds csic.es
V-Ob/c-V asymmetric stretch~736Asymmetric stretching of bridging V-O-V bonds csic.es
V-O-V stretch~598Stretching of bridging V-O-V bonds csic.es

Frontier Molecular Orbital Analysis of H6V10O28

Molecular Dynamics Simulations of H6V10O28 in Solution and Solid Phases

Molecular Dynamics (MD) simulations are employed to study the dynamic behavior of decavanadate and its interactions with its environment, particularly in aqueous solutions and with biological macromolecules. nih.govmdpi.com These simulations provide atomic-level insights into binding processes, conformational changes, and the thermodynamics of interaction over time scales of nanoseconds or longer. mdpi.comacs.org

In the context of biochemistry, MD simulations have been instrumental in rationalizing the interaction between decavanadate and proteins like G-actin. nih.govacs.org These studies have revealed that the binding is largely driven by electrostatic interactions between the highly negative decavanadate anion and positively charged amino acid residues on the protein surface, supplemented by a network of hydrogen bonds. nih.govmdpi.com The simulations can track conformational rearrangements in the protein induced by the binding of the polyoxometalate. nih.gov For such simulations, a combination of force fields is typically used, such as AMBER for the protein and custom-derived parameters for the decavanadate ion. nih.govacs.org These parameters, including atomic charges (often derived from DFT using the RESP model) and bonding terms, are crucial for the accuracy of the simulation. nih.govacs.org

Quantum Chemical Modeling of Reaction Pathways and Transition States Involving H6V10O28

Quantum chemical modeling provides a framework for investigating the mechanisms of reactions involving decavanadate, including catalysis and redox processes. nih.govrsc.org While detailed mapping of reaction coordinates and transition states for H6V10O28 is complex, foundational calculations of interaction energies and electronic structures are well-established. frontiersin.orgfrontiersin.org

The quantum chemical cluster approach, where the active site is modeled with high-level quantum methods while the environment is treated more simply, is a viable strategy for studying decavanadate-mediated reactions. nih.govacs.org This has been applied to understand the reduction of decavanadate(V) to the oxidovanadium(IV) cation (VO²⁺) in the presence of biological reducing agents like cysteine residues. nih.govacs.org Furthermore, DFT calculations are used to quantify the non-covalent interactions (e.g., hydrogen bonds, van der Waals forces) that are critical in the formation of supramolecular assemblies and precursor complexes to reactions. frontiersin.org Advanced techniques like the Quantum Theory of Atoms in Molecules (QTAIM) and Non-Covalent Interaction (NCI) analysis are used to visualize and characterize these weak interactions that dictate the initial steps of a reaction pathway. frontiersin.org Such modeling is also crucial in the field of catalysis, where decavanadate-based hybrids have been explored for selective oxidation reactions, with computations helping to rationalize their catalytic properties. rsc.org

Applications of Vanadic Acid H6v10o28 in Advanced Chemical and Material Science Research

Catalysis and Photocatalysis Mediated by H6V10O28

The unique electronic structure of the decavanadate (B1236424) cluster allows it to act as a potent catalyst, particularly in redox reactions. It can absorb visible light, enabling its use as a photocatalyst for organic transformations under environmentally benign conditions. rsc.org

Oxidation and Reduction Reactions Catalyzed by Decavanadate

Decavanadate is an established oxidation catalyst for a variety of organic substrates. scispace.com It has proven effective in the selective oxidation of sulfides to either sulfoxides or sulfones, a challenging but important transformation in organic synthesis. rsc.orgrsc.orgrsc.org For instance, using molecular oxygen (O2) as the oxidant, decavanadate can photocatalyze the oxygenation of diverse sulfides to their corresponding sulfones with high selectivity. rsc.org Similarly, with hydrogen peroxide (H2O2) as the oxidant, decavanadate-based hybrid catalysts can achieve high conversion and selectivity in sulfide (B99878) oxidation under ambient conditions. rsc.orgrsc.org

A notable application is the detoxification of chemical warfare agent simulants, such as 2-chloroethyl ethyl sulfide (CEES), where decavanadate catalysts have demonstrated high efficiency and selectivity towards the less toxic sulfoxide (B87167). rsc.orgrsc.org Furthermore, decavanadate has been employed in the oxidative cross-dehydrogenative coupling of thiols and P(O)-H compounds, proceeding efficiently in green solvents like water or ethanol (B145695) at room temperature without the need for heat or light. researchgate.net In the realm of inorganic chemistry, processes have been developed where vanadium(V) peroxide complexes decompose to form H6V10O28 solutions, which are key precursors for creating more complex heteropoly acid catalysts used in industrial oxidations, such as the production of methyl ethyl ketone. researchgate.netresearchgate.net

Catalytic hydrogenation is a fundamental reduction reaction where transition metal catalysts are essential. organicchemistrydata.org While palladium and platinum are common, vanadium-based catalysts like decavanadate also play a role in redox catalysis. chalmers.sewikipedia.org The oxygen reduction reaction (ORR), crucial for technologies like fuel cells, often relies on transition metal complexes, and the redox capabilities of polyoxovanadates make them relevant in this area of research. wikipedia.org

Table 1: Performance of Decavanadate-Based Catalysts in Oxidation Reactions

SubstrateCatalyst SystemOxidantKey FindingsReference
Thioanisole[V10O28]6- (V10)O2 (1 atm)Efficient visible-light-responsive photocatalyst for selective oxygenation to sulfone. rsc.org
Dibenzothiophene (DBT)(DFHPDS)2(FPDS)2H2V10O283 (HY5)H2O2Up to 99% conversion with 85% selectivity towards sulfoxide. rsc.orgrsc.org
2-Chloroethyl ethyl sulfide (CEES)(DFHPDS)2(FPDS)2H2V10O283 (HY5)H2O2Up to 99% conversion with 99% selectivity towards the corresponding sulfoxide for detoxification. rsc.orgrsc.org
Thiols and P(O)-H CompoundsDecavanadate anionAmbient AirEfficient cross-dehydrogenative coupling in water or ethanol at room temperature, with up to 95% yield. researchgate.net

Mechanistic Insights into Catalytic Cycles of H6V10O28 in Organic Transformations

The catalytic activity of decavanadate is rooted in the ability of its vanadium centers to cycle between different oxidation states, primarily V(V) and V(IV). Mechanistic investigations into the cross-dehydrogenative coupling of thiols and P(O)-H compounds have revealed that the reaction proceeds via a V(V) to V(IV) catalytic cycle. researchgate.net This process involves the formation of tetravalent vanadium-hydroxo-species as key intermediates. researchgate.net

Heterogenization and Immobilization Strategies for H6V10O28-Based Catalysts

While homogeneous catalysts offer high activity, their separation and recycling can be challenging. To overcome this, various strategies have been developed to heterogenize decavanadate catalysts. These methods aim to immobilize the active POM cluster onto a solid support, combining the high reactivity of the homogeneous catalyst with the practical benefits of a heterogeneous system. acs.orgresearchgate.net

Common immobilization strategies include:

Covalent Tethering: Chemically bonding the catalyst to an insoluble support like silica (B1680970). acs.org For example, arylimido–vanadium(V) complexes have been successfully tethered to silica supports, creating catalysts for ethylene (B1197577) polymerization that exhibit controlled particle size and prevent reactor fouling. acs.org

Encapsulation: Trapping the decavanadate clusters within the pores of porous materials. core.ac.uk Metal-Organic Frameworks (MOFs) are particularly effective for this purpose, as their tunable porosity and high surface area can encapsulate POMs, leading to stable and reusable catalysts. researchgate.netacs.org

Electrostatic Interactions: Using electrostatic forces to bind the anionic decavanadate cluster to a support with cationic properties. core.ac.uk

Adsorption: Immobilizing the catalyst on a support through weaker forces like van der Waals interactions or hydrogen bonding. core.ac.uk

These strategies not only facilitate catalyst recovery and reuse but can also enhance catalytic performance by preventing the aggregation of active sites and improving stability. researchgate.netresearchgate.net For example, the immobilization of decavanadate on carbon nitride nanosheets has been explored for photocatalytic applications. researchgate.net

Advanced Material Design and Engineering Incorporating H6V10O28

The rigid structure and high negative charge of the decavanadate anion make it an excellent building block for constructing complex, multidimensional materials. frontiersin.orgrsc.org Its incorporation into frameworks and composites can yield materials with novel structural and functional properties. mdpi.comfrontiersin.org

Metal-Organic Frameworks (MOFs) and Coordination Polymers with Decavanadate Units

Decavanadate clusters can be integrated into Metal-Organic Frameworks (MOFs) and coordination polymers, creating a class of materials often referred to as POMOFs. scispace.comwikipedia.org In these structures, the decavanadate anion can act as an inorganic node, connected by organic linkers or coordinated to metal-organic complexes. scispace.comresearchgate.netpinterest.com

The synthesis of these materials often involves hydrothermal or solvothermal methods, resulting in crystalline structures with well-defined porosity. researchgate.net For example, a one-dimensional coordination polymer has been synthesized where decavanadate anions are bridged by bis(4-pyridinium) disulfide ligands, creating channel-like cavities. oup.com In other examples, decavanadate has been combined with transition metal complexes containing ligands like 1,10-phenanthroline (B135089) to form novel coordination polymers. researchgate.netcolab.ws

A particularly interesting development is the coexistence of different polyoxovanadate species within a single crystal structure. Research has shown the formation of a one-dimensional coordination polymer containing a novel tridecavanadate cluster alongside a decavanadate ligand, showcasing the complex self-assembly processes that can be controlled in these systems. rsc.org The incorporation of decavanadate into MOFs can also lead to materials with enhanced electrochemical properties, suitable for applications in energy storage. acs.orgresearchgate.net

Table 2: Examples of Decavanadate-Based Coordination Polymers and MOFs

Compound FormulaStructural FeaturesPotential ApplicationReference
{(H2dpds)2[V10O26(OH)2]·10H2O}nOne-dimensional porous coordination polymer with decavanadate anions bridged by H2dpds ligands.Porous materials oup.com
[H2V10O28]0.5[Ni(phen)3]Coordination polymer based on decavanadate and a nickel-phenanthroline complex.Functional materials researchgate.net
NaDV@Mn-BTCSodium decavanadate (NaDV) encapsulated in a manganese-based MOF (Mn-BTC).High-capacity cathode for aqueous sodium-ion batteries. researchgate.netdntb.gov.ua
{[La(H2O)7]2[μ-V10O28]}·8H2OCoexists with a tridecavanadate coordination polymer, exhibiting a rare coordination mode.Advanced structural materials rsc.org

Hybrid Materials and Nanocomposites Utilizing H6V10O28

Hybrid materials, which combine organic and inorganic components at the molecular level, offer synergistic properties that are not present in the individual constituents. mdpi.comfrontiersin.orgresearchgate.net Decavanadate is a versatile inorganic component for creating such hybrids. mdpi.comchalmers.se

A common strategy involves pairing the anionic decavanadate cluster with functional organic counterions. For instance, aryl sulfonium (B1226848) counterions have been used to create a series of decavanadate-based hybrids. rsc.orgrsc.org The organic groups in these counterions can be tailored to control the solubility, photoresponsive properties, and catalytic activity of the resulting hybrid material. rsc.orgresearchgate.net These materials can be considered nanocomposites, where the distinct components work together to enhance functionality. researchgate.net

Another approach is the encapsulation of decavanadate within larger host structures to form nanocomposites. acs.org A decavanadate-type POM was successfully encapsulated into the pores of an iron-based MOF, MIL-100(Fe). acs.org This composite material, NaMoV@MIL-100, demonstrated intrinsic mixed ion-electron conduction and high stability, making it a promising cathode material for lithium-ion batteries with high discharge capacity and excellent cycling stability. acs.org The design of such hybrid nanostructures is a key strategy for developing next-generation energy storage devices. mdpi.com

Future Research Directions and Emerging Challenges in Vanadic Acid H6v10o28 Chemistry

Development of Novel H₆V₁₀O₂₈-Based Functional Materials

The development of new functional materials is a cornerstone of materials science, and decavanadate (B1236424) is proving to be a versatile building block. researchgate.net Researchers are actively exploring the synthesis of novel H₆V₁₀O₂₈-based materials with tailored properties for a range of applications.

One promising area is the creation of organic-inorganic hybrid materials. By combining the inorganic decavanadate core with organic ligands, scientists can fine-tune the material's properties, such as solubility, stability, and reactivity. For instance, a hybrid compound, (HNic)₆[V₁₀O₂₈]·H₂O, was synthesized using ultrasound and demonstrated potential for the naked-eye detection of dopamine. Another example is the synthesis of a supramolecular compound, [Habo]₆[V₁₀O₂₈]·2C₃H₇OH·H₂O, which exhibits a three-dimensional structure held together by hydrogen bonds. researchgate.net

The exploration of decavanadate-based materials extends to the development of catalysts and materials for energy storage. The inherent redox properties of vanadium make decavanadates attractive for catalytic applications. Furthermore, their ability to undergo reversible redox reactions suggests potential for use in battery technologies, particularly in aqueous zinc-ion batteries. whut.edu.cn

A summary of selected novel H₆V₁₀O₂₈-based functional materials is presented in the table below.

Compound/MaterialSynthesis MethodKey Feature/Application
(HNic)₆[V₁₀O₂₈]·H₂OUltrasound-assisted synthesisDopamine detection
[Habo]₆[V₁₀O₂₈]·2C₃H₇OH·H₂OSolution-based self-assemblySupramolecular architecture researchgate.net
[NH₄]₂[Mn(salen)(H₂O)₂]₄[V₁₀O₂₈] · 6H₂OSecondary building unit strategy in mixed solventsFirst example of a metal-Schiff-base polyoxovanadate researchgate.net

Exploration of Uncharted Catalytic Cycles and Mechanistic Insights for H₆V₁₀O₂₈ Systems

While the catalytic potential of decavanadate is recognized, a deep understanding of the underlying reaction mechanisms is crucial for designing more efficient and selective catalysts. wikipedia.org Future research will focus on elucidating the intricate steps involved in catalytic cycles involving H₆V₁₀O₂₈.

A key area of investigation is the role of the V⁵⁺/V⁴⁺ redox couple in catalytic processes. researchgate.net Mechanistic studies have provided evidence for the formation of tetravalent vanadium-hydroxo species during certain reactions, suggesting a catalytic cycle that involves the transition between V⁵⁺ and V⁴⁺ oxidation states. researchgate.net Understanding how the structure of the decavanadate cluster influences this redox activity is a primary objective.

Researchers are also exploring the application of decavanadate in various catalytic transformations. For example, it has been used as a catalyst for the oxidative cross-dehydrogenative coupling of thiols and P(O)-H compounds. researchgate.net Other areas of interest include its use in oxidation reactions and photocatalysis. wikipedia.orgnih.gov The development of in-situ spectroscopic and computational techniques will be instrumental in mapping out the reaction pathways and identifying key intermediates in these catalytic systems.

Advancements in Computational Predictions and Data-Driven Discoveries for H₆V₁₀O₂₈ Systems

Computational chemistry and data-driven approaches are becoming increasingly powerful tools in chemical research. For H₆V₁₀O₂₈ systems, these methods offer the potential to accelerate discovery and provide insights that are difficult to obtain through experimental means alone.

Density Functional Theory (DFT) calculations, for instance, can be used to investigate the relative stabilities of different decavanadate isomers and predict their spectroscopic properties. uni-hamburg.de This information is invaluable for interpreting experimental data and guiding the synthesis of new decavanadate-based materials.

Machine learning and other data-driven techniques can be employed to screen large numbers of potential organic ligands for the synthesis of hybrid materials with desired properties. By analyzing existing data on structure-property relationships, these models can predict the performance of new materials before they are synthesized, saving time and resources. Furthermore, computational modeling can aid in understanding the complex self-assembly processes that lead to the formation of decavanadate clusters and their hybrid structures.

Sustainable and Scalable Synthesis Strategies for Decavanadates

The development of sustainable and scalable synthesis methods is a critical challenge for the practical application of decavanadate-based materials. tubitak.gov.tr Traditional synthesis methods often involve harsh reaction conditions and the use of hazardous reagents.

Future research will focus on developing greener synthesis routes that utilize environmentally benign solvents, such as water or ethanol (B145695), and operate under milder conditions. researchgate.nettubitak.gov.tr Sonochemical methods, which use ultrasound to drive reactions, have shown promise for the synthesis of nanoscale decavanadate hybrids. Electrochemical synthesis is another emerging technique that offers a novel way to grow crystals of decavanadate-containing complexes under mild conditions. researchgate.net

A key aspect of sustainable synthesis is the ability to recycle and reuse the catalyst. Recent studies have shown that decavanadate catalysts can be recycled multiple times without a significant loss of activity, which is a crucial step towards their industrial application. researchgate.net

Synthesis StrategyDescriptionAdvantages
Green Chemistry ApproachesUtilization of environmentally friendly solvents (e.g., water, ethanol) and reagents. researchgate.nettubitak.gov.trReduced environmental impact, safer processes. tubitak.gov.tr
Sonochemical SynthesisUse of ultrasonic irradiation to promote chemical reactions. Efficient, can produce nanomaterials, operates under mild conditions.
Electrochemical SynthesisApplication of an electrochemical driving force for crystal growth. researchgate.netAllows for synthesis of thermally unstable complexes under mild conditions. researchgate.net
Catalyst RecyclingRecovery and reuse of the decavanadate catalyst in subsequent reaction cycles. researchgate.netCost-effective, reduces waste. researchgate.net

Interdisciplinary Research Frontiers Involving H₆V₁₀O₂₈

The unique properties of decavanadate make it a versatile platform for interdisciplinary research, bridging chemistry with fields such as biology, medicine, and materials science. researchgate.net

In the biomedical field, decavanadates have shown potential as antitumor and antiviral agents. researchgate.net Further research is needed to understand their mechanisms of action and to develop targeted drug delivery systems. Their ability to interact with biological molecules also opens up possibilities for their use as sensors and imaging agents.

In materials science, the self-assembly properties of decavanadates are being explored for the creation of complex, functional architectures. researchgate.net These materials could find applications in areas such as electronics, optics, and catalysis. The development of hybrid materials that combine the properties of decavanadates with those of polymers or other functional molecules is a particularly active area of research. rscf.ru

The interface between decavanadate chemistry and environmental science also presents exciting opportunities. Their catalytic properties could be harnessed for the remediation of pollutants, while their potential role in energy storage could contribute to the development of more sustainable energy technologies. whut.edu.cn

Q & A

Q. Q1. How does the polymerization behavior of vanadic acid (H₆V₁₀O₂₈) depend on pH and vanadium concentration?

Vanadic acid undergoes polymerization in aqueous solutions, forming decavanadate ions (V₁₀O₂₈⁶⁻) under acidic conditions. The degree of polymerization is influenced by both pH and vanadium concentration:

  • Low vanadium concentration : Monomeric vanadate ions (e.g., VO₄³⁻) dominate in alkaline conditions .
  • High vanadium concentration : Polymeric species like decavanadate form, particularly at pH 2–5.
    Methodological guidance : Use potentiometric titration (e.g., with NaOH) to track pH-dependent structural transitions. Equilibrium establishment may require days, as shown by slow titration curves .

Q. Q2. What analytical methods are suitable for quantifying vanadic acid in complex matrices?

Vanadic acid can be detected via:

  • Volumetric methods : Reduction with Fe²⁺ or SO₂ followed by titration with KMnO₄ .
  • Spectrophotometry : Formation of yellow phosphatic tungstic vanadic acid complexes for colorimetric quantification .
    Key considerations : Remove interfering ions (e.g., As, Mo) via selective precipitation (e.g., H₂S for arsenic ). For standardized protocols, refer to GB/T 6609.10-2004, which prescribes N-benzoyl-N-phenylhydroxylamine extraction .

Q. Q3. How can ammonium salts of vanadic acid be synthesized and purified?

Synthesis : React vanadic acid with ammonium hydroxide under controlled pH to form hexaammonium decavanadate ((NH₄)₆V₁₀O₂₈) . Purification : Precipitate impurities (e.g., Fe³⁺) using sodium carbonate, followed by acetic acid neutralization to isolate pure vanadic acid . Note : Residual phosphoric acid (from synthesis) may alter crystallization; verify purity via ICP-OES .

Advanced Research Questions

Q. Q4. What structural contradictions exist in the empirical formula of polymeric vanadic acid?

Discrepancies arise in the formula of low-molecular-weight isopoly acids. For example:

  • H₄V₁₀O₂₇ : Proposed based on equilibrium studies during slow NaOH titration .
  • H₆V₁₀O₂₈ : Observed in decavanadate salts .
    Resolution : Use ion-exchange resins to prepare pure vanadic acid and validate via potentiometric titration and XRD .

Q. Q5. How does vanadic acid influence cathodic processes in electrodeposition of alloys?

Vanadic acid (30 g/L) enhances Cr-In-Mo-V-BN coating properties by:

  • Forming compact, low-porosity films.
  • Competing with molybdic acid for cathodic sites, altering deposition kinetics .
    Experimental design : Compare current efficiency and coating morphology (SEM/EDS) in electrolytes with/without vanadic acid.

Q. Q6. How do coexisting ions (e.g., phosphate) affect vanadic acid’s reactivity?

Phosphate ions disrupt vanadic acid’s polymerization, leading to amorphous phases instead of crystalline structures . Mechanism : Competitive binding between PO₄³⁻ and VO₄³⁻ destabilizes decavanadate formation. Methodology : Monitor structural changes via Raman spectroscopy and compare with thermodynamic models .

Q. Q7. What challenges arise in interpreting titration data for colloidal vanadic acid?

Colloidal vanadic acid exhibits non-equilibrium titration curves (Fig. 1 in ):

  • Rapid titration : Incomplete reaction, leading to ambiguous inflection points.
  • Equilibrium titration : Requires 5-day aging for reproducible H⁺/V ratios.
    Recommendation : Use paraffin-coated flasks to minimize CO₂ interference during slow titration .

Contradictions and Resolutions

  • Polymerization pathways : Evidence suggests decavanadate dominance at pH 2–6, while highlights H₄V₁₀O₂₇ as a metastable intermediate. Resolve via time-resolved dynamic light scattering to track aggregation kinetics.
  • Detection interference : Sulfuric acid reduces vanadic acid to V⁴⁺, complicating colorimetric assays. Use controlled SO₂ reduction followed by iodometric titration .

Methodological Best Practices

  • Sample preparation : Precipitate vanadic acid as Ba or Pb salts for gravimetric analysis .
  • Advanced characterization : Pair potentiometric titration with FTIR to correlate protonation states with structural changes .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.